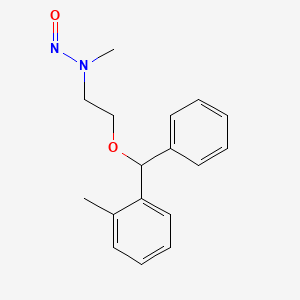
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous Amide; N-Nitroso N-Demethylorphenadrine; N-Nitroso N-Desmethylorphenadrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide, also known as N-Nitroso N-Demethylorphenadrine or N-Nitroso N-Desmethylorphenadrine, is a compound with the molecular formula C17H20N2O2. This compound is a nitroso derivative of desmethylorphenadrine, which is a metabolite of the muscle relaxant orphenadrine. The presence of the nitroso group in its structure makes it a subject of interest in various fields of research, including pharmaceutical and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide typically involves the nitrosation of desmethylorphenadrine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require a controlled temperature to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve the same principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted amides or amines, depending on the reagents used.
Scientific Research Applications
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide has several applications in scientific research:
Pharmaceutical Chemistry: Used as an analytical standard for the detection and quantification of nitroso impurities in pharmaceuticals.
Biological Research: Studied for its potential biological activity and interactions with biological molecules.
Industrial Chemistry: Used in the development of new synthetic methodologies and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is not well-documented. as a nitroso compound, it may interact with biological molecules through nitrosation reactions, potentially modifying proteins and nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)amine: The parent amine without the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound with different structural features.
Phenylacetone: A structurally related compound with a phenyl group attached to a carbonyl group.
Uniqueness
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is unique due to its specific nitroso group attached to a desmethylorphenadrine backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes.
Properties
CAS No. |
3028194-83-1 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-methyl-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]nitrous amide |
InChI |
InChI=1S/C17H20N2O2/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)21-13-12-19(2)18-20/h3-11,17H,12-13H2,1-2H3 |
InChI Key |
HKWRCWYPLJAFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


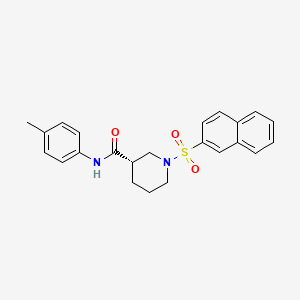
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
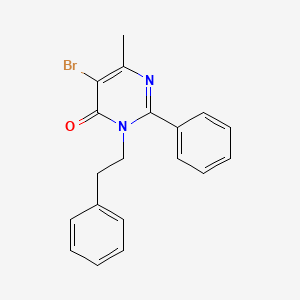
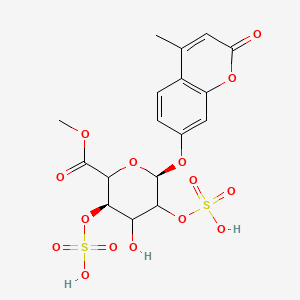
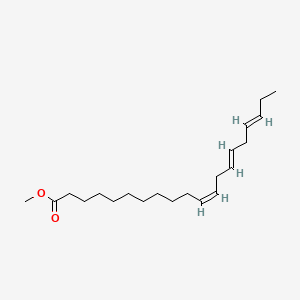
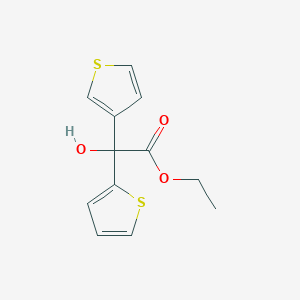
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
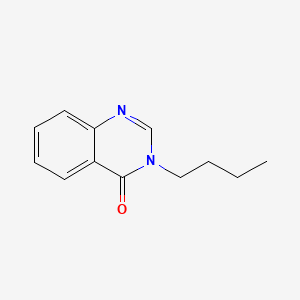

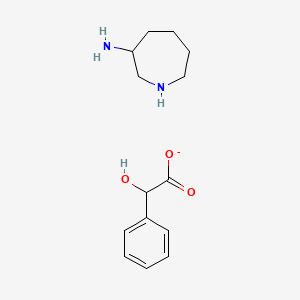
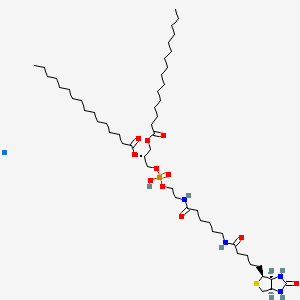
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
